![molecular formula C14H20O4 B14497630 Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate CAS No. 64201-23-6](/img/structure/B14497630.png)
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate typically involves the esterification of 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-[4-(2-hydroxyethoxy)phenyl]butanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-phenylbutanoate: Lacks the hydroxyethoxy group, making it less hydrophilic.
Ethyl 4-[4-(methoxy)phenyl]butanoate: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
Ethyl 4-[4-(2-methoxyethoxy)phenyl]butanoate: Similar structure but with a methoxyethoxy group, altering its chemical properties.
Uniqueness
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is unique due to the presence of the hydroxyethoxy group, which enhances its hydrophilicity and potential for hydrogen bonding. This makes it more versatile in various chemical and biological applications compared to its analogs.
Propiedades
Número CAS |
64201-23-6 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate |
InChI |
InChI=1S/C14H20O4/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)18-11-10-15/h6-9,15H,2-5,10-11H2,1H3 |
Clave InChI |
ZQMZTWKNVHKLMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


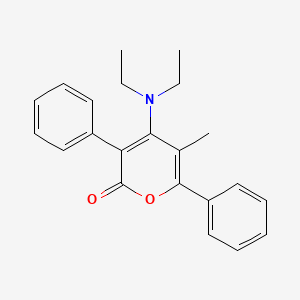

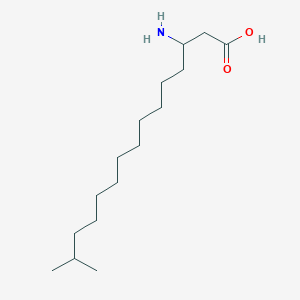
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
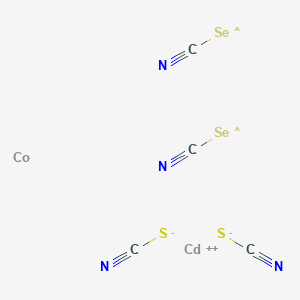
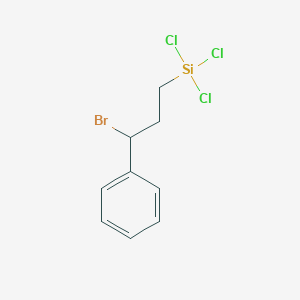
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
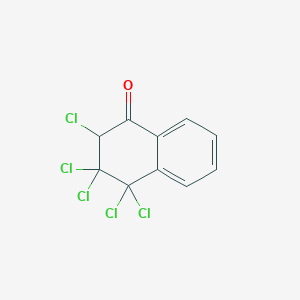
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
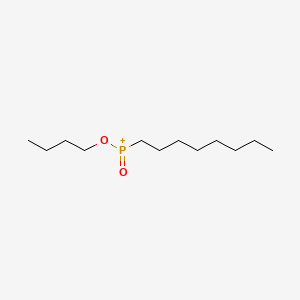
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
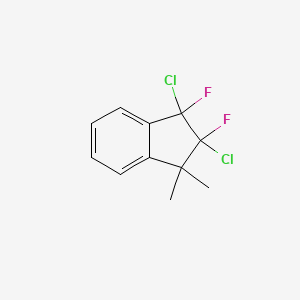
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
